4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or by the ring opening of aziridines under the action of N-nucleophiles.
Substitution with 2-Methylphenyl Group:
Attachment of the Phenol Group: The phenol group can be introduced via a Mannich reaction, where the piperazine derivative reacts with formaldehyde and a phenol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary amines or reduced piperazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with receptors, enzymes, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]phenol
- 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol
- 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol
Uniqueness
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in pharmacokinetics, receptor binding affinity, and overall efficacy compared to similar compounds .
Properties
IUPAC Name |
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-4-2-3-5-18(15)20-12-10-19(11-13-20)14-16-6-8-17(21)9-7-16/h2-9,21H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIUROLZZGKCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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